Cas no 827316-66-5 (1H-Indole-4-carboxylic acid, 2-(1H-pyrazol-3-yl)-)
827316-66-5 structure
Product Name:1H-Indole-4-carboxylic acid, 2-(1H-pyrazol-3-yl)-
CAS-nummer:827316-66-5
MF:C12H9N3O2
MW:227.218762159348
CID:685109
PubChem ID:136235175
Update Time:2025-04-19
1H-Indole-4-carboxylic acid, 2-(1H-pyrazol-3-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indole-4-carboxylic acid, 2-(1H-pyrazol-3-yl)-
- 2-(1,2-dihydropyrazol-3-ylidene)indole-4-carboxylic acid
- 827316-66-5
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid
- SCHEMBL5755265
- DTXSID50740828
- 2-(1H-pyrazol-3-yl)-1H-indole 4 carboxylic acid
- PRJPMYJAWZMZSP-UHFFFAOYSA-N
-
- Inchi: 1S/C12H9N3O2/c16-12(17)7-2-1-3-9-8(7)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15)(H,16,17)
- InChI-sleutel: PRJPMYJAWZMZSP-UHFFFAOYSA-N
- LACHT: OC(C1=CC=CC2=C1C=C(C1=CC=NN1)N2)=O
Berekende eigenschappen
- Exacte massa: 227.069476538g/mol
- Monoisotopische massa: 227.069476538g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 310
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 81.8Ų
1H-Indole-4-carboxylic acid, 2-(1H-pyrazol-3-yl)- Gerelateerde literatuur
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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